N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide
Overview
Description
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide is a useful research compound. Its molecular formula is C12H14N4OS and its molecular weight is 262.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target signal transducer and activator of transcription 3 (stat3), which is an attractive target for cancer treatment .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, possibly stat3, to inhibit their function .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the interleukin-6 (il-6)/janus kinase (jak)/stat3 pathway .
Result of Action
Compounds with similar structures have been reported to have cytostatic effects, inducing apoptosis in tumor cells and hindering their cell cycle progression .
Biochemical Analysis
Biochemical Properties
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, it can bind to DNA and disrupt replication processes, making it a potential anticancer agent . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death . In cancer cells, it interferes with DNA replication and induces apoptosis . The compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, it can alter gene expression by binding to transcription factors or directly interacting with DNA .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity. For example, it can inhibit bacterial transpeptidases, which are essential for cell wall synthesis . Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death . These interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and activity can decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active metabolites . These metabolites can further interact with cellular targets, enhancing the compound’s biological activity. The compound also affects metabolic flux by inhibiting key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the nucleus or mitochondria . This localization is crucial for its biological activity, as it allows the compound to interact with its cellular targets.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is often found in the nucleus, where it can interact with DNA and transcription factors . It can also localize to the mitochondria, affecting mitochondrial function and inducing apoptosis . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments, enhancing its biological activity.
Properties
IUPAC Name |
N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPMWPULUMDXCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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